molecular formula C5H10ClF2N B14062298 trans-3,4-Difluoropiperidine hydrochloride

trans-3,4-Difluoropiperidine hydrochloride

Cat. No.: B14062298
M. Wt: 157.59 g/mol
InChI Key: MKMKCRCSQCCJJO-UHFFFAOYSA-N
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Description

trans-3,4-Difluoropiperidine hydrochloride is a fluorinated piperidine derivative characterized by fluorine atoms at the 3- and 4-positions of the piperidine ring in a trans configuration. This compound is widely used in pharmaceutical research as a building block for drug candidates, particularly in the development of central nervous system (CNS) agents and receptor-targeted molecules due to its structural rigidity and metabolic stability . Its CAS number is 1419101-24-8, and it is commercially available with a purity of ≥99% for industrial and research applications .

Properties

IUPAC Name

3,4-difluoropiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.ClH/c6-4-1-2-8-3-5(4)7;/h4-5,8H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMKCRCSQCCJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3,4-Difluoropiperidine hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor . The reaction conditions often require a controlled temperature environment and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often include the use of automated reactors and purification systems to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions: trans-3,4-Difluoropiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoropiperidine ketones, while substitution reactions can produce various substituted piperidine derivatives .

Scientific Research Applications

Chemistry: In chemistry, trans-3,4-Difluoropiperidine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique fluorine atoms make it valuable for creating fluorinated compounds, which often exhibit enhanced chemical stability and bioactivity .

Biology: In biological research, this compound is used to study the effects of fluorine substitution on biological activity. It serves as a model compound for investigating the interactions of fluorinated molecules with biological targets .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Fluorinated compounds are known to have improved pharmacokinetic properties, making them attractive candidates for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its high solubility and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of trans-3,4-Difluoropiperidine hydrochloride involves its interaction with molecular targets through its fluorine atoms. These interactions can affect the compound’s binding affinity and selectivity towards specific enzymes or receptors. The fluorine atoms can also influence the compound’s metabolic stability and bioavailability .

Comparison with Similar Compounds

Fluorinated Piperidine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Key Features
trans-3,4-Difluoropiperidine HCl 1419101-24-8 C₅H₉F₂N·HCl 169.59 g/mol Trans-configuration fluorines; used in CNS drug synthesis
3,3-Difluoropiperidine HCl 496807-97-7 C₅H₉F₂N·HCl 169.59 g/mol Geminal difluorination at C3; higher ring strain
Methyl 3,3-difluoropiperidine-4-carboxylate HCl 1779974-06-9 C₇H₁₁F₂NO₂·HCl 235.63 g/mol Ester functionalization; enhances solubility for medicinal chemistry

Key Differences :

  • Stereochemistry : The trans-configuration in trans-3,4-Difluoropiperidine HCl provides distinct spatial orientation compared to the geminal difluorination in 3,3-Difluoropiperidine HCl, influencing receptor binding and metabolic pathways .
  • Functional Groups : Methyl 3,3-difluoropiperidine-4-carboxylate HCl includes a carboxylate ester, broadening its utility in synthetic pathways for prodrugs or intermediates .

Fluorinated Pyrrolidine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Key Features
trans-3,4-Difluoropyrrolidine HCl 869481-92-5 C₄H₇F₂N·HCl 140.56 g/mol Five-membered ring; higher ring strain but faster metabolic turnover
3,3-Difluoropyrrolidine HCl 163457-23-6 C₄H₇F₂N·HCl 140.56 g/mol Geminal difluorination; used in peptide mimetics

Key Differences :

  • Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) alters pharmacokinetics. Piperidine derivatives generally exhibit higher metabolic stability, while pyrrolidines may show faster clearance .
  • Fluorine Positioning : trans-3,4-Difluoropiperidine HCl’s fluorine placement reduces steric hindrance compared to geminal difluorinated analogs, enhancing binding affinity in receptor studies .

Non-Fluorinated Piperidine Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Key Features
trans-4-Phenyl-3-[(3,4-methylenedioxy)phenoxy]methylpiperidine HCl - C₂₀H₂₂ClNO₃ 383.85 g/mol Paroxetine precursor; demonstrates antidepressant activity
3-(2-Methylphenoxy)piperidine HCl 1858256-18-4 C₁₂H₁₈ClNO 227.73 g/mol Aryl-substituted piperidine; used in opioid receptor modulation

Key Differences :

  • Functionalization: Non-fluorinated analogs like paroxetine derivatives rely on aromatic substituents for activity, whereas fluorinated derivatives leverage fluorine’s electronegativity and lipophilicity for improved blood-brain barrier penetration .

Pharmacological Relevance

  • trans-3,4-Difluoropiperidine HCl is a critical intermediate in synthesizing fluorinated analogs of paroxetine, a selective serotonin reuptake inhibitor (SSRI) .
  • Fluorinated piperidines exhibit enhanced metabolic stability compared to non-fluorinated analogs, as fluorine resists oxidative degradation by cytochrome P450 enzymes .

Biological Activity

Trans-3,4-Difluoropiperidine hydrochloride (trans-3,4-DFPHCl) is a fluorinated derivative of piperidine that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features two fluorine atoms located at the 3 and 4 positions of the piperidine ring, enhancing its chemical stability and biological efficacy compared to non-fluorinated analogs. This article reviews the biological activity of trans-3,4-DFPHCl, focusing on its mechanism of action, therapeutic applications, and comparative analysis with similar compounds.

  • Molecular Formula : C5_5H8_8ClF2_2N
  • Molecular Weight : Approximately 157.59 g/mol
  • Appearance : White to beige powder
  • Solubility : Soluble in various organic solvents

This compound interacts with biological targets through its fluorine substituents. These interactions can influence binding affinity and selectivity towards specific receptors or enzymes. The presence of fluorine enhances metabolic stability and bioavailability, making it a valuable candidate for drug development.

Key Mechanisms:

  • Receptor Modulation : Trans-3,4-DFPHCl has been shown to act as an agonist for certain receptors, such as the apelin receptor, which is implicated in cardiovascular diseases.
  • Influence on Signaling Pathways : The compound can modulate various signaling pathways, potentially leading to therapeutic effects in disease models.

Biological Activity and Applications

Research indicates that this compound exhibits significant biological activity across various domains:

  • Medicinal Chemistry :
    • Used as a building block for synthesizing more complex pharmaceutical compounds.
    • Enhances the selectivity and potency of drug candidates targeting specific receptors.
  • Therapeutic Potential :
    • Investigated for applications in treating cardiovascular diseases due to its receptor modulation capabilities.
    • Demonstrated potential in oncology by affecting cancer cell proliferation and survival .

Comparative Analysis with Similar Compounds

This compound can be compared with other fluorinated piperidine derivatives to highlight its unique properties:

Compound NameStructure FeaturesUnique Aspects
3,3-Difluoropiperidine hydrochlorideTwo fluorine atoms at the 3-positionCommonly used as a building block in APIs
4-FluoropiperidineOne fluorine atom at the 4-positionDifferent pharmacokinetic profile
PiperidineBasic structure without fluorinationLacks enhanced biological properties
2-FluoropiperidineOne fluorine atom at the 2-positionLess stable than difluorinated variants

The distinct arrangement of fluorine substituents in this compound significantly enhances its reactivity and biological efficacy compared to these similar compounds.

Case Studies

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • Cardiovascular Disease Models :
    • In vitro studies demonstrated that trans-3,4-DFPHCl could effectively modulate apelin receptor activity, leading to improved outcomes in cardiovascular disease models.
  • Cancer Research :
    • A study involving breast cancer cell lines (e.g., MDA-MB-231) showed that compounds derived from trans-3,4-Difluoropiperidine exhibited potent antiproliferative effects with favorable selectivity profiles compared to traditional chemotherapeutics like 5-Fluorouracil .

Q & A

Q. What computational approaches predict the pharmacological profile of trans-3,4-difluoropiperidine derivatives?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against serotonin or dopamine receptors using crystal structures from the PDB (e.g., 6WGT for 5-HT2A_{2A}). Validate predictions with MD simulations (GROMACS) to assess binding stability. Compare results with trans-3,4-dimethylpiperidine analogs to evaluate fluorination’s role .
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Q. How do storage conditions impact the long-term stability of trans-3,4-difluoropiperidine hydrochloride?

  • Methodological Answer : Store at -20°C under inert gas (argon) to prevent hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Use Q10_{10} (Arrhenius equation) to extrapolate shelf life:
    Q10=Degradation rate at T+10Degradation rate at TQ_{10} = \frac{\text{Degradation rate at } T + 10}{\text{Degradation rate at } T}

Reference ICH Q1A guidelines for protocol design .

Q. What are the best practices for designing SAR studies on fluorinated piperidine derivatives?

  • Methodological Answer : Use a scaffold-hopping approach to modify substituents while maintaining the trans-3,4-difluoro core. Test analogs in parallel assays (e.g., CYP450 inhibition, plasma protein binding) to identify critical pharmacophores. Apply multivariate analysis (PCA or PLS) to correlate structural features with activity .

Q. How can researchers mitigate synthetic challenges in scaling up trans-3,4-difluoropiperidine hydrochloride?

  • Methodological Answer : Replace batch reactors with flow chemistry systems to control exothermic fluorination steps. Optimize solvent selection (e.g., switch from DCM to MeCN) to improve yields. Use in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring .

Q. What ethical and methodological frameworks ensure rigor in preclinical studies involving this compound?

  • Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for study design. For in vivo work, follow ARRIVE 2.0 guidelines for reporting, and use blinding/randomization to reduce bias. Secure IRB approval for any human cell line use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.